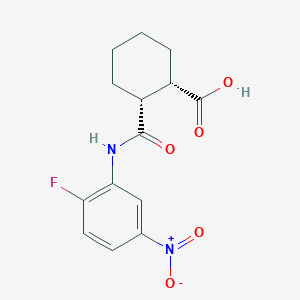![molecular formula C22H26I2N2O4 B321321 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide](/img/structure/B321321.png)
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is a complex organic compound characterized by the presence of iodine and methoxy groups attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide typically involves multiple steps, starting with the iodination of benzene derivatives. The process includes:
Iodination: Introduction of iodine atoms to the benzene ring using iodine and an oxidizing agent like nitric acid.
Amidation: Formation of the amide bond by reacting the iodinated benzene derivative with hexylamine.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the amide bond to an amine using reducing agents like lithium aluminum hydride.
Substitution: Halogen exchange reactions where iodine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives with different halogens.
Aplicaciones Científicas De Investigación
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-iodo-N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-4-methylbenzamide
- 3-iodo-N-{6-[(3-iodo-4-ethoxybenzoyl)amino]hexyl}-4-ethoxybenzamide
Uniqueness
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C22H26I2N2O4 |
|---|---|
Peso molecular |
636.3 g/mol |
Nombre IUPAC |
3-iodo-N-[6-[(3-iodo-4-methoxybenzoyl)amino]hexyl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H26I2N2O4/c1-29-19-9-7-15(13-17(19)23)21(27)25-11-5-3-4-6-12-26-22(28)16-8-10-20(30-2)18(24)14-16/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
USMHUGNCCHBEOX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)OC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylphenoxy)-N-[4-(4-{[(4-ethylphenoxy)acetyl]amino}benzyl)phenyl]acetamide](/img/structure/B321238.png)
![2-(4-ethylphenoxy)-N-(2-{[(4-ethylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B321241.png)


![2-{[2-(anilinocarbonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321245.png)
![2-[(4-Bromo-3-chloroanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B321246.png)
![(1S,2R)-2-[(4-cyanophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B321247.png)
![2-({4-[acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321248.png)
![N-(2-chlorophenyl)-4-oxo-4-[2-(phenylsulfonyl)hydrazino]butanamide](/img/structure/B321251.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(phenylsulfonyl)hydrazino]butanamide](/img/structure/B321252.png)
![2-{[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321256.png)
![2-({4-[(Acetylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321257.png)
![2-{[4-(Morpholin-4-ylsulfonyl)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B321258.png)
![2-({4-[(4-Methylpiperidin-1-yl)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B321259.png)
